2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, commonly referred to as DMPPB, is a synthetic compound notable for its potential applications in pharmacology, particularly as a selective dopamine D3 receptor antagonist. This compound is part of the benzamide class and is recognized for its structural complexity and biological activity, making it a subject of interest in various scientific research fields.
DMPPB was first synthesized by Tocris Bioscience in 2012 and has since been studied for its therapeutic potential in treating psychiatric and neurological disorders. The chemical falls under the category of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to a benzene ring. Its systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is 2,6-difluoro-N-[(4-methyl-6-piperidin-1-yl)pyrimidin-2-yl)methyl]benzamide.
The synthesis of DMPPB involves several key steps:
DMPPB has a complex molecular structure characterized by its unique combination of functional groups:
The molecular structure features two fluorine atoms at positions 2 and 6 on the benzene ring, enhancing its lipophilicity and potentially influencing its binding affinity to biological targets.
DMPPB can undergo various chemical reactions typical for sulfonamides:
These reactions are critical for developing derivatives that might enhance efficacy or reduce side effects in therapeutic applications.
DMPPB acts primarily as a selective antagonist at dopamine D3 receptors. The mechanism involves:
DMPPB exhibits several notable physical and chemical properties:
These properties are essential for understanding how DMPPB behaves in biological systems and during storage.
DMPPB has significant potential applications in various scientific fields:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4